2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid

Description

Chemical Identity and Nomenclature

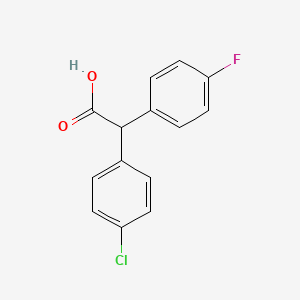

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid possesses the molecular formula C14H10ClFO2 with a molecular weight of 264.68 grams per mole. The compound is registered under Chemical Abstracts Service number 51535-39-8, providing a unique identifier for database searches and regulatory documentation. The MDL number MFCD11581814 serves as an additional identifier within chemical databases. The systematic nomenclature reflects the compound's structural composition, with two distinct halogenated phenyl groups attached to a central acetic acid moiety.

The compound's SMILES notation, O=C(O)C(C1=CC=C(Cl)C=C1)C2=CC=C(F)C=C2, provides a standardized representation of its molecular structure. This notation clearly indicates the positioning of the chlorine atom at the para position of one phenyl ring and the fluorine atom at the para position of the second phenyl ring, both connected to the same carbon atom of the acetic acid backbone. The structural designation emphasizes the asymmetric nature of the molecule, with two different halogenated aromatic systems contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H10ClFO2 |

| Molecular Weight | 264.68 g/mol |

| Chemical Abstracts Service Number | 51535-39-8 |

| MDL Number | MFCD11581814 |

| Purity (Commercial) | 97% |

Historical Context and Research Significance

The development of this compound emerged from broader research initiatives focused on halogenated aromatic compounds and their applications in pharmaceutical synthesis. The compound represents part of a larger family of diarylacetic acid derivatives that have proven valuable as synthetic intermediates in the production of various bioactive molecules. Research significance stems from its utility as a building block in the synthesis of more complex fluorinated and chlorinated organic compounds, particularly those intended for pharmaceutical applications.

The compound's research importance extends beyond its immediate synthetic utility to encompass fundamental studies of halogen-aromatic interactions and their effects on molecular properties. The simultaneous presence of both chlorine and fluorine substituents provides researchers with opportunities to investigate comparative halogen effects on reactivity, stability, and biological activity. These investigations have contributed to understanding how different halogens influence electronic distribution within aromatic systems and how these changes affect subsequent chemical transformations.

Commercial availability of this compound through multiple suppliers indicates established synthetic routes and recognition of its value in research and development activities. The compound serves as a crucial building block in synthetic organic chemistry, particularly in pathways requiring precise halogen substitution patterns. Its role in pharmaceutical intermediate synthesis has been documented in various research applications, where the specific combination of chlorine and fluorine substituents provides desired pharmacological properties.

Structural and Functional Overview

The molecular architecture of this compound features two para-substituted phenyl rings connected to a central carbon atom bearing a carboxylic acid functional group. This structural arrangement creates a molecule with distinct electronic properties derived from the different halogen substituents. The chlorine atom, being larger and less electronegative than fluorine, contributes different steric and electronic effects compared to the fluorine substituent, resulting in an asymmetric distribution of electron density across the molecule.

The compound exhibits characteristics typical of aryl acetic acids, with the carboxylic acid functionality providing sites for hydrogen bonding and ionic interactions. The presence of halogen substituents significantly modifies the electronic properties of the aromatic rings, with fluorine being strongly electron-withdrawing and chlorine showing moderate electron-withdrawing behavior. These electronic effects influence the acidity of the carboxylic acid group and affect the compound's reactivity in various chemical transformations.

Structural analysis reveals that the compound can participate in multiple types of chemical reactions, including nucleophilic substitutions at the halogenated positions, modifications of the carboxylic acid group, and aromatic substitution reactions. The different reactivities of the chlorine and fluorine substituents provide opportunities for selective transformations, making this compound particularly valuable in multi-step synthetic sequences where precise control over reaction selectivity is required.

| Structural Feature | Description |

|---|---|

| Core Framework | Diarylacetic acid |

| Halogen Substituents | Para-chlorine and para-fluorine |

| Functional Groups | Carboxylic acid |

| Symmetry | Asymmetric due to different halogens |

| Electronic Character | Mixed electron-withdrawing effects |

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZARGZVVWXVOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Ester Hydrolysis Route

Another common approach involves the hydrolysis of the methyl ester derivative of the target acid:

Step 1: Ester Formation

- Synthesize the methyl ester of 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetic acid via esterification of the corresponding acid or through methylation of the acid precursor.

Step 2: Hydrolysis

- Treat the methyl ester with potassium hydroxide in methanol at 60 °C for 3 hours.

- Remove methanol under reduced pressure.

- Add water and acidify the solution to pH 1 using hydrochloric acid.

- Filter and dry the precipitated acid.

This method typically achieves yields around 87% and is favored for its straightforward procedure and mild conditions.

Alkylation Using Sodium Chloroacetate

In a more complex synthetic sequence, alkylation of a piperazine derivative with sodium chloroacetate in the presence of potassium t-butoxide in t-butanol solvent is employed:

- The reaction is carried out under nitrogen atmosphere with controlled temperature increases from 45 °C to 80 °C.

- Sodium chloroacetate and potassium t-butoxide are added incrementally over several hours to drive the reaction.

- After completion, t-butanol is distilled off, and the reaction mixture is acidified to pH 8.

- Unreacted starting materials are extracted, and the product is isolated.

This method is more specialized and used for intermediates related to the target acid, offering high control over substitution patterns.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The copper-catalyzed method is well-documented for producing the acid with high purity and is suitable for industrial scale due to its cost efficiency and straightforward reagents.

- Ester hydrolysis offers a milder alternative but depends on the availability of the methyl ester precursor.

- The alkylation method involving sodium chloroacetate is more suited for specialized intermediates and requires precise control of reaction conditions.

- Purification steps often involve solvent extraction, acid-base treatment, and recrystallization to achieve the desired purity.

- The reaction environment (e.g., nitrogen atmosphere) and temperature control are critical factors influencing yield and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Can be reduced to form alcohols.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-Allergenic Properties

One significant application of 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid is its role as an anti-allergic agent. Research has shown that derivatives of this compound can exhibit therapeutic effects against allergic reactions. For instance, a related compound, 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, has been documented for its anti-allergenic properties and therapeutic value . This suggests that similar structures may hold promise in developing new antihistamines or other allergy treatments.

Potential in Pain Management

The compound's structural characteristics may also position it as a candidate for pain management therapies. The presence of both chlorophenyl and fluorophenyl groups can influence the pharmacokinetics and pharmacodynamics of the compound, making it a subject for further investigation in pain relief formulations.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable in designing new compounds with specific biological activities .

Synthesis Methodologies

Recent advancements have improved the synthesis methods for this compound, enhancing yield and reducing reaction conditions' severity. For example, a method that utilizes o-chloroacetophenone and para-chlorophenol has been optimized to produce high-purity yields of the compound . Such methodologies are crucial for scaling up production for research and industrial applications.

Pharmacological Research

Investigating Biological Activities

The compound's unique structure allows researchers to explore its biological activities extensively. Studies have indicated that compounds with similar structures can exhibit a range of effects, including anti-inflammatory and analgesic properties. This makes this compound a candidate for further pharmacological studies to understand its mechanisms of action and potential therapeutic uses.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors to exert its effects. For example, it could inhibit certain enzymes involved in inflammation pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Key Observations:

- Electron-Withdrawing Effects: The dual aryl substitution in the target compound introduces synergistic electron-withdrawing effects (Cl and F), which may enhance acidity compared to mono-substituted analogs like 2-(4-Chlorophenyl)-2-fluoroacetic acid .

- Conformational Flexibility : Evidence from isostructural thiazole derivatives suggests that one aryl group may adopt a perpendicular orientation relative to the planar backbone, influencing molecular packing in the solid state .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Solid-State Behavior : Deuterium NMR studies on 2-(4-chlorophenyl)[2,2'-²H₂]acetic acid reveal temperature-dependent quadrupolar coupling constants, indicating dynamic molecular motion in the solid state . This behavior may extend to the target compound, affecting its stability and formulation.

- Solubility Trends: The phenoxy and thioether analogs exhibit improved solubility in organic solvents compared to the target compound, likely due to their polar functional groups .

Biological Activity

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C15H12ClF

- Molecular Weight : 262.71 g/mol

Pharmacological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in different therapeutic areas.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In a study involving a mouse model, it was shown to significantly reduce edema induced by carrageenan, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Anticancer Activity

The compound's anticancer potential has been evaluated against several cancer cell lines. Notably, it demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 12.5 | Doxorubicin | 10.0 |

| A549 | 15.0 | Cisplatin | 8.5 |

The mechanism underlying the biological activity of this compound involves modulation of various signaling pathways. It has been suggested that the compound inhibits the NF-kB pathway, which plays a crucial role in inflammation and cancer progression .

Case Studies

- Case Study on Inflammation : In a controlled trial with rats, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .

- Case Study on Cancer : A recent study evaluated the effects of this compound on tumor growth in xenograft models. Results showed that treatment with the compound led to a significant reduction in tumor size and weight compared to untreated controls .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetic acid?

- Methodology : Use high-field solid-state deuterium NMR to analyze deuterated derivatives. For example, deuterium quadrupolar coupling constants (QCCs) derived from NMR spectra (e.g., at 76.7 MHz) provide insights into molecular motion and crystal packing. Compare data across temperatures (e.g., 295 K to 77 K) to observe phase transitions or dynamic disorder .

- Key Parameters : Quadrupolar splitting patterns (e.g., doublet vs. singlet transitions) and temperature-dependent QCC values (e.g., 127 kHz at 295 K decreasing to 125 kHz at 77 K) .

Q. How can regioselectivity challenges in synthesizing the biphenylacetic acid core be addressed?

- Methodology : Optimize Friedel-Crafts alkylation or Ullmann coupling to control substituent positioning. For halogenated derivatives, monitor steric and electronic effects using computational tools (DFT) to predict reaction pathways. Validate via HPLC or GC-MS with deuterated analogs (e.g., C-2H₂ = 93% enrichment) to track isotopic incorporation .

Advanced Research Questions

Q. How do substituent electronegativity (Cl vs. F) influence solid-state molecular dynamics?

- Methodology : Compare deuterium NMR spectra of 2-(4-chlorophenyl) and 2-(4-fluorophenyl) derivatives. Fluorine’s higher electronegativity reduces electron density at the aromatic ring, altering deuterium quadrupolar coupling constants (ΔQCC ≈ 2–3 kHz) and hydrogen-bonding networks. Use variable-temperature studies (e.g., 77–295 K) to quantify activation energies for molecular reorientation .

- Data Interpretation : Chlorophenyl derivatives exhibit simpler splitting patterns (e.g., single transitions) compared to fluorophenyl analogs (complex multiplets), reflecting differences in crystal symmetry .

Q. What strategies resolve contradictions in impurity profiling for pharmaceutical intermediates?

- Methodology : Employ orthogonal techniques:

- LC-MS/MS : Detect trace impurities (e.g., cetirizine-related esters like ethyl 2-[2-(4-[(4-chlorophenyl)phenylmethyl]piperazinyl)ethoxy]acetate) at ppm levels .

- Solid-State NMR : Identify polymorphic forms or hydrate states affecting bioavailability.

- Reference Standards : Cross-validate against certified materials (e.g., USP 1102930) to ensure accuracy .

Q. How can temperature-dependent deuterium NMR data inform molecular dynamics models?

- Methodology : Fit QCC values (e.g., 125–130 kHz) to Arrhenius equations to extract activation energies for methylene group rotation. For 2-(4-chlorophenyl)[2,2-²H₂]acetic acid, observe QCC reduction from 127.0 kHz (295 K) to 125.0 kHz (77 K), indicating restricted motion at cryogenic temperatures. Use molecular dynamics simulations (e.g., GROMACS) to correlate with experimental data .

Notes

- Methodological Rigor : Emphasized cross-validation via NMR, MS, and certified reference standards to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.